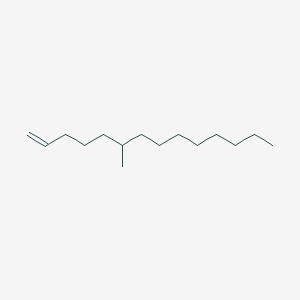
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that features a benzothiazole ring fused with a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 5-formylfuran-2-boronic acid with 3-methylbenzothiazolium salts. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: 2-(5-Carboxyfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(5-Hydroxymethylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: 2-(5-Bromofuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Wissenschaftliche Forschungsanwendungen
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formylfuran-2-boronic acid
- 2-Formylfuran-5-boronic acid
- 5-Formyl-2-furanylboronic acid
Uniqueness
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to its combination of a benzothiazole ring and a furan ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
503855-01-4 |
|---|---|
Molekularformel |
C13H10NO2S+ |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10NO2S/c1-14-10-4-2-3-5-12(10)17-13(14)11-7-6-9(8-15)16-11/h2-8H,1H3/q+1 |
InChI-Schlüssel |
OKVREFBGLIIBCV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(O3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


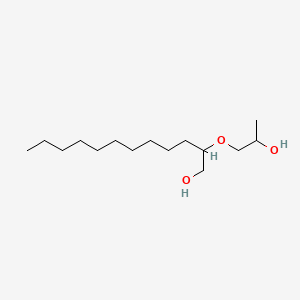
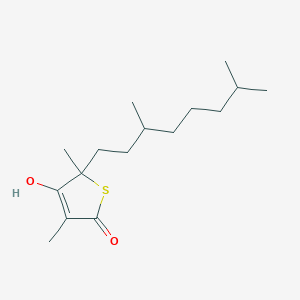
methanone](/img/structure/B14239296.png)
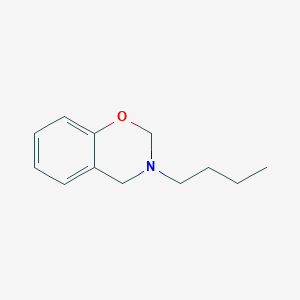
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

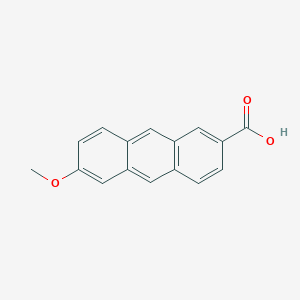
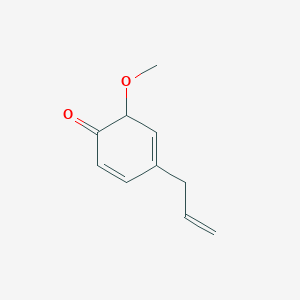
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
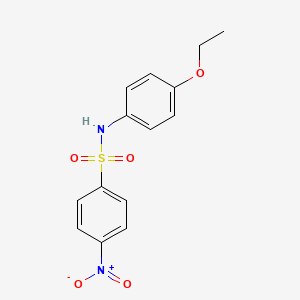
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)
